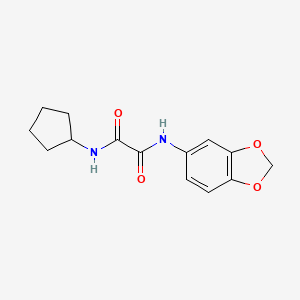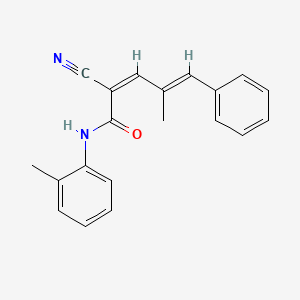
2-cyano-4-methyl-N-(2-methylphenyl)-5-phenyl-2,4-pentadienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-4-methyl-N-(2-methylphenyl)-5-phenyl-2,4-pentadienamide, also known as compound 1, is a small molecule that has been extensively studied for its potential biological applications. It is a member of the pentadienamide family of compounds, which have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties.
Mechanism of Action
The mechanism of action of 2-cyano-4-methyl-N-(2-methylphenyl)-5-phenyl-2,4-pentadienamide 1 is not fully understood, but it is thought to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in inflammation.
Biochemical and Physiological Effects
Compound 1 has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. In addition, it has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-cyano-4-methyl-N-(2-methylphenyl)-5-phenyl-2,4-pentadienamide 1 in lab experiments is its potent antitumor activity, which makes it a useful tool for studying cancer biology. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are a number of future directions for the study of 2-cyano-4-methyl-N-(2-methylphenyl)-5-phenyl-2,4-pentadienamide 1. One area of research could focus on elucidating the mechanism of action, which would provide valuable insights into its potential therapeutic applications. Another area of research could focus on developing more efficient synthesis methods to improve the yield of 2-cyano-4-methyl-N-(2-methylphenyl)-5-phenyl-2,4-pentadienamide 1. Finally, further preclinical studies are needed to evaluate the safety and efficacy of 2-cyano-4-methyl-N-(2-methylphenyl)-5-phenyl-2,4-pentadienamide 1 in animal models, which would be an important step towards its development as a therapeutic agent.
Synthesis Methods
The synthesis of 2-cyano-4-methyl-N-(2-methylphenyl)-5-phenyl-2,4-pentadienamide 1 involves the reaction between 2-methylphenylacetonitrile and 4-methyl-2-phenyl-2,4-pentadienamide in the presence of a base catalyst. This reaction results in the formation of 2-cyano-4-methyl-N-(2-methylphenyl)-5-phenyl-2,4-pentadienamide 1 with a yield of approximately 60%.
Scientific Research Applications
Compound 1 has been extensively studied for its potential biological applications, particularly in the field of cancer research. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 2-cyano-4-methyl-N-(2-methylphenyl)-5-phenyl-2,4-pentadienamide 1 has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
(2Z,4E)-2-cyano-4-methyl-N-(2-methylphenyl)-5-phenylpenta-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-15(12-17-9-4-3-5-10-17)13-18(14-21)20(23)22-19-11-7-6-8-16(19)2/h3-13H,1-2H3,(H,22,23)/b15-12+,18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREKDZZHHANBOW-MNPLYOLFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC(=CC2=CC=CC=C2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C\C(=C\C2=CC=CC=C2)\C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

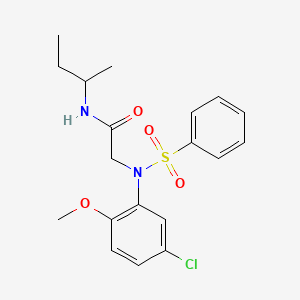
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4977944.png)
![2-(4-chlorophenyl)-4-{[(3,5-dinitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4977952.png)
![1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine](/img/structure/B4977966.png)
![1-(4-fluorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4977972.png)
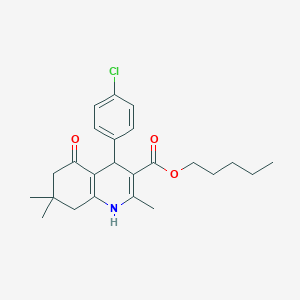
![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4977979.png)
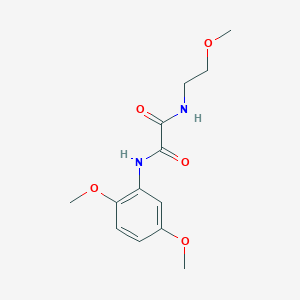
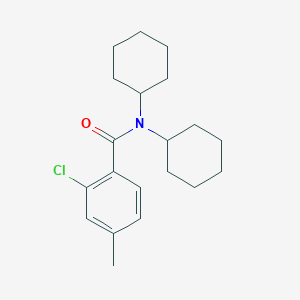
![4-[4-(allyloxy)phenyl]-3-buten-2-one](/img/structure/B4978012.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4978024.png)
![4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B4978034.png)
![3-(4-biphenylyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B4978036.png)
